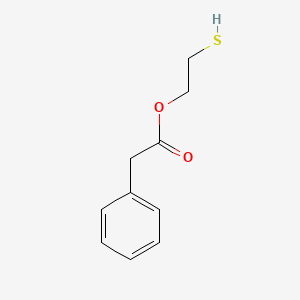
2-Sulfanylethyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylethyl phenylacetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a phenyl group attached to an acetate moiety, with a sulfanyl group (–SH) attached to the ethyl chain. The presence of the sulfanyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Sulfanylethyl phenylacetate can be synthesized through several methods. One common approach involves the esterification of phenylacetic acid with 2-mercaptoethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Sulfanylethyl phenylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylethanol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2-Sulfanylethyl phenylacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-sulfanylethyl phenylacetate involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. Additionally, the phenylacetate moiety can interact with enzymes and receptors, modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Mercaptoethanol: Contains the sulfanyl group but lacks the ester moiety, limiting its applications in organic synthesis.
Ethyl phenylacetate: Similar ester structure but without the sulfanyl group, resulting in different chemical properties.
Uniqueness
2-Sulfanylethyl phenylacetate is unique due to the presence of both the sulfanyl and ester groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
59118-94-4 |
|---|---|
Formule moléculaire |
C10H12O2S |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
2-sulfanylethyl 2-phenylacetate |
InChI |
InChI=1S/C10H12O2S/c11-10(12-6-7-13)8-9-4-2-1-3-5-9/h1-5,13H,6-8H2 |
Clé InChI |
YSMTXZNCEKGUEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)OCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
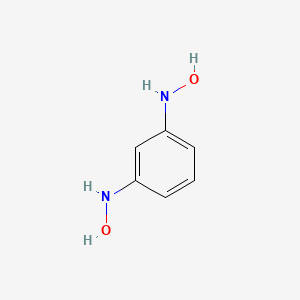
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
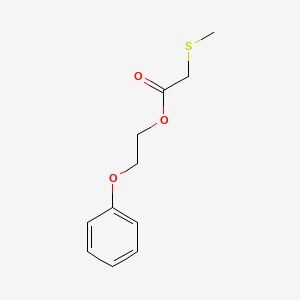

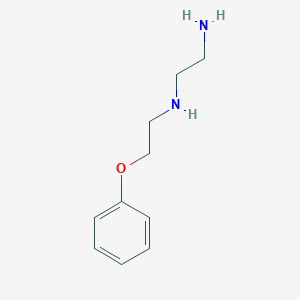
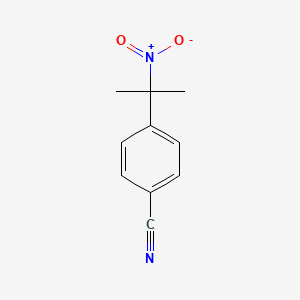
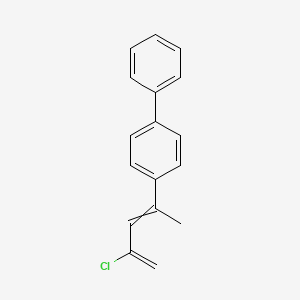


![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
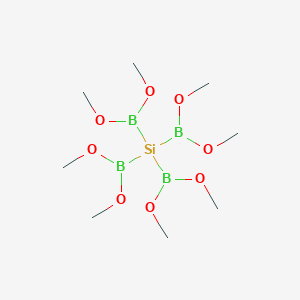
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
